![molecular formula C12H19N3O B13223120 5-[(1-tert-Butyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one](/img/structure/B13223120.png)
5-[(1-tert-Butyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(1-tert-Butyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one is a heterocyclic compound that features a pyrazole ring and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1-tert-Butyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one typically involves the reaction of 1-tert-butyl-1H-pyrazole-4-carbaldehyde with pyrrolidin-2-one under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-[(1-tert-Butyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at the 4-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
5-[(1-tert-Butyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-[(1-tert-Butyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved could include inhibition of inflammatory mediators or disruption of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1-tert-Butyl-3-phenyl-1H-pyrazole: Similar in structure but lacks the pyrrolidinone moiety.
Pyrrolidin-2-one derivatives: Similar in structure but lack the pyrazole ring.
Uniqueness
5-[(1-tert-Butyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one is unique due to the combination of the pyrazole and pyrrolidinone moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various applications .
Properties
Molecular Formula |
C12H19N3O |
|---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
5-[(1-tert-butylpyrazol-4-yl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C12H19N3O/c1-12(2,3)15-8-9(7-13-15)6-10-4-5-11(16)14-10/h7-8,10H,4-6H2,1-3H3,(H,14,16) |
InChI Key |
PFNGQTPBRJHGAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C=C(C=N1)CC2CCC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1-Aminobutan-2-yl)bicyclo[3.1.0]hexan-2-ol](/img/structure/B13223049.png)
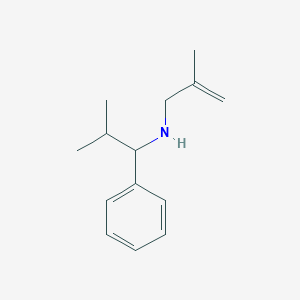
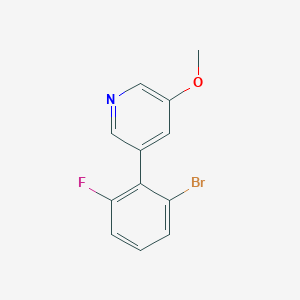
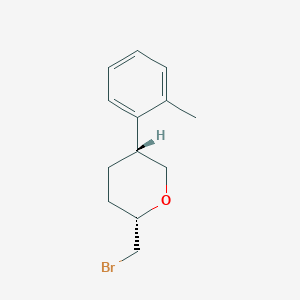

![1-[3-(Morpholin-4-yl)-1H-1,2,4-triazol-5-yl]ethan-1-amine](/img/structure/B13223081.png)

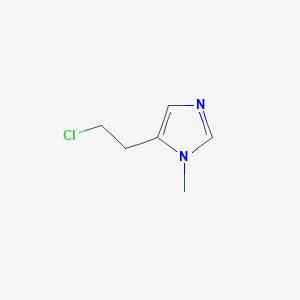

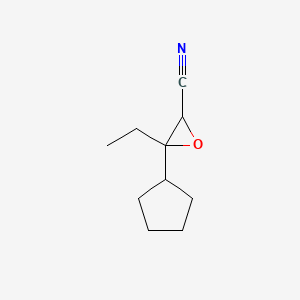
![tert-Butyl N-[6-(2-nitrophenyl)-6-oxohexyl]carbamate](/img/structure/B13223098.png)
![1-[2-Amino-1-(4-methylphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13223104.png)
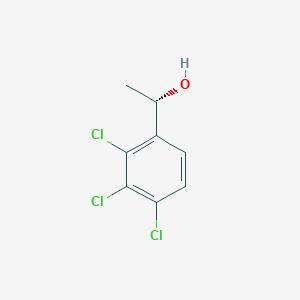
![3-[2-Chloro-5-(cyanomethyl)-1H-imidazol-1-yl]propanenitrile](/img/structure/B13223116.png)
